3-(4-Fluorobenzoyl)azetidine
Overview
Description
3-(4-Fluorobenzoyl)azetidine is a chemical compound characterized by the presence of a four-membered azetidine ring and a fluorobenzoyl group. The molecular formula of this compound is C10H10FNO. Azetidines, including this compound, are notable for their ring strain, which imparts unique reactivity and stability properties .
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .
Mode of Action
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines have been reported to have bactericidal activity against mycobacterium tuberculosis, suggesting that they may have similar effects on other bacteria .
Biochemical Analysis
Biochemical Properties
Azetidines, the class of compounds to which 3-(4-Fluorobenzoyl)azetidine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the azetidine molecule.
Cellular Effects
Azetidines have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Azetidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Azetidines are known to exhibit changes in their effects over time in laboratory settings .
Metabolic Pathways
Azetidines are known to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of a protein or compound is often tied to its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzoyl)azetidine typically involves the reaction of azetidine with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for azetidines, including this compound, often involve multicomponent reactions and catalytic processes. For instance, copper-catalyzed multicomponent reactions have been employed to synthesize functionalized azetidines under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorobenzoyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized azetidines.
Scientific Research Applications
3-(4-Fluorobenzoyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Beta-lactams: Four-membered rings with a carbonyl group, widely known for their antibiotic properties.
Uniqueness: 3-(4-Fluorobenzoyl)azetidine is unique due to its combination of a fluorobenzoyl group and an azetidine ring, which imparts distinct reactivity and stability compared to other azetidines and related compounds .
Properties
IUPAC Name |
azetidin-3-yl-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLLOKOCAHEPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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